3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
3-[(4-Methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one (CAS: 375829-70-2) is a benzo[c]chromen-6-one derivative with the molecular formula C22H18O4 and a molecular weight of 346.38 g/mol . Its structure features a fused dibenzopyranone core substituted with a methoxybenzyloxy group at position 3 and a methyl group at position 2. The compound is registered under multiple identifiers, including ChemSpider ID 746474 and MDL number 3-(4-Methoxy-benzyloxy)-4-methyl-benzo[c]chromen-6-one . This scaffold is of interest in medicinal chemistry due to its structural similarity to flavones and coumarins, which are known for diverse biological activities.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-14-20(25-13-15-7-9-16(24-2)10-8-15)12-11-18-17-5-3-4-6-19(17)22(23)26-21(14)18/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUEONZSHLLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzochromenes, which are known for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of this compound, particularly the methoxybenzyl ether group, may significantly influence its biological interactions and therapeutic potential.
- Molecular Formula : C21H16O4
- Molecular Weight : 332.359 g/mol
- IUPAC Name : 3-[(4-methoxyphenyl)methoxy]-4-methylbenzo[c]chromen-6-one
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor, which could contribute to its anti-inflammatory effects.
- Signaling Pathway Modulation : It may also modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
Anti-inflammatory Effects
Research indicates that this compound demonstrates potent anti-inflammatory activity. This activity is likely linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116). The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cancer cell migration and invasion .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, indicating its ability to scavenge free radicals and reduce oxidative stress markers in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxybenzyl)oxy-1-methyl-6H-benzo[c]chromen-6-one | Structure | Contains an additional methyl group; potential for altered biological activity. |
| 7-Hydroxy-4-methylcoumarin | Structure | Known for strong fluorescent properties; used in biological assays. |
| 4-Methylumbelliferone | Structure | Exhibits significant anti-inflammatory effects; commonly used as a fluorescent probe. |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX and LOX pathways, showcasing its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating substantial anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed a high percentage inhibition, confirming its efficacy as an antioxidant agent .
Comparison with Similar Compounds
Substituent Variations on the Benzyloxy Group
The benzyloxy substituent at position 3 is a critical site for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
Modifications to the Chromenone Core
Saturation of the chromenone ring alters planarity and electronic properties:
Key Observations :
Key Observations :
- High yields (>75%) are achievable for analogs via ruthenium-catalyzed reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
